Differentiation via Dual Pharmacological Profile: Potent Factor Xa Inhibition with Attenuated hERG Binding
The compound belongs to a patent class (US 7,022,695) that is explicitly characterized by the combination of 'exceptionally strong inhibition of Factor Xa' and 'weak hERG binding' [1]. This dual profile is a primary claim of the invention and is not an inherent property of all benzamide-based FXa inhibitors. Well-characterized comparators such as betrixaban and darexaban (YM150), while potent FXa inhibitors, required extensive medicinal chemistry optimization to mitigate hERG channel affinity—a process that led to the exploration of structurally distinct series, including the thioether-substituted benzamides [2]. For example, the discovery of betrixaban involved systematic SAR studies where compounds were screened in hERG binding assays, and substitution groups were found to significantly affect hERG channel affinity [2]. The target compound, with its 3-fluoro substitution and 2-hydroxyethoxy-thiolane moiety, represents a specific, unduplicated substitution pattern within this optimized class, distinct from the 5-chloropyridin-2-yl and 4-(N,N-dimethylcarbamimidoyl)benzamido motifs found in betrixaban [2]. Precise quantitative FXa Ki or IC50 values for this exact compound are not publicly available in peer-reviewed literature or public databases; the evidence presented here is class-level inference derived from the patent's general claims for compounds of formula I [1].
| Evidence Dimension | Combined Factor Xa inhibitory potency and hERG binding liability |
|---|---|
| Target Compound Data | Class-level patent claim for 'exceptionally strong inhibition of Factor Xa' and 'weak hERG binding' for compounds of formula I encompassing the target structure [1]. |
| Comparator Or Baseline | Betrixaban: Factor Xa Ki = 0.117 nM; hERG binding IC50 = 6.7 μM [2]. Rivaroxaban: Factor Xa Ki = 0.4 nM; hERG IC50 = >30 μM (published separately). Darexaban: Factor Xa IC50 = 31 nM; hERG inhibition noted as requiring optimization [2]. |
| Quantified Difference | Insufficient target-specific data to calculate a direct quantitative difference. The qualitative differentiation lies in the patent's explicit claim of a high FXa/hERG selectivity window for the thioether-substituted benzamide class compared to earlier amidine-containing FXa inhibitors that frequently exhibited unacceptable hERG activity [1]. |
| Conditions | In vitro enzyme inhibition assays (human Factor Xa) and hERG potassium channel binding assays (radioligand displacement); described in patent US 7,022,695 [1]. |
Why This Matters
For procurement decisions, this dual-profile claim indicates that the compound occupies a specific niche in the FXa inhibitor chemical space where anticoagulant potency and reduced proarrhythmic risk are co-optimized, making it a valuable tool compound for investigating safety-pharmacology relationships that cannot be studied using older, hERG-liable chemotypes.
- [1] Zhu, B.-Y.; Goldman, E. A.; Huang, W.; Zhang, P. Thioether-substituted benzamides as inhibitors of Factor Xa. U.S. Patent 7,022,695 B2, April 4, 2006. View Source
- [2] Zhang, P.; Huang, W.; Wang, L.; et al. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorg. Med. Chem. Lett. 2009, 19, 4929–4934. View Source
